molecular formula C6H9N3O2S B2691225 N-(3-aminopyridin-2-yl)methanesulfonamide CAS No. 1564916-50-2

N-(3-aminopyridin-2-yl)methanesulfonamide

Cat. No.: B2691225
CAS No.: 1564916-50-2
M. Wt: 187.22
InChI Key: DPXXNQNVGDDSHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide can be achieved through organic synthesis reactions. One common method involves the reaction of 3-aminopyridine with methanesulfonyl chloride under basic conditions . The reaction typically proceeds as follows:

  • Dissolve 3-aminopyridine in a suitable solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3-aminopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The aminopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminomethylpyridin-2-yl)methanesulfonamide: Similar structure but with an additional methyl group on the pyridine ring.

    N-(3-aminopyridin-2-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of methanesulfonamide.

Uniqueness

N-(3-aminopyridin-2-yl)methanesulfonamide is unique due to its specific combination of the aminopyridine and methanesulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(3-aminopyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXXNQNVGDDSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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